Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate
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Overview
Description
Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the corresponding 1,5-naphthyridine derivative as a yellowish solid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of functionalized naphthyridine derivatives.
Scientific Research Applications
Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a PARP1 inhibitor, which is relevant in cancer therapy
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate involves its role as a PARP1 inhibitor. PARP1 inhibitors suppress tumors via centrosome error-induced senescence independent of the DNA damage response . This compound selectively inhibits PARP1 over other PARP family members, making it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives
Uniqueness
Methyl 7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridine-3-carboxylate is unique due to its selective inhibition of PARP1 and its potential applications in cancer therapy. Its structure allows for specific interactions with biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
methyl 7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-3-7-4-9-10(14-11(7)15)5-8(6-13-9)12(16)17-2/h4-6H,3H2,1-2H3,(H,14,15) |
InChI Key |
MJBAFPLZJJWTQP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C(C=N2)C(=O)OC)NC1=O |
Origin of Product |
United States |
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